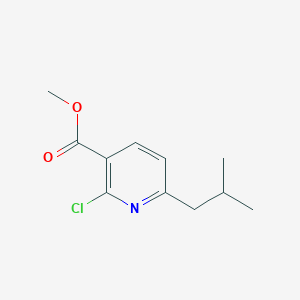

2-Chloro-6-isobutyl-nicotinic acid methyl ester

Description

2-Chloro-6-isobutyl-nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 2-position, an isobutyl group at the 6-position, and a methyl ester group

Properties

IUPAC Name |

methyl 2-chloro-6-(2-methylpropyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-7(2)6-8-4-5-9(10(12)13-8)11(14)15-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFAJXJZQQAVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C(C=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isobutyl-nicotinic acid methyl ester typically involves the esterification of 2-Chloro-6-isobutyl-nicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isobutyl-nicotinic acid methyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include 2-azido-6-isobutyl-nicotinic acid methyl ester or 2-thiocyanato-6-isobutyl-nicotinic acid methyl ester.

Oxidation Reactions: Products include 6-isobutyl-nicotinic acid methyl ester alcohol, aldehyde, or carboxylic acid derivatives.

Reduction Reactions: The major product is this compound alcohol.

Scientific Research Applications

2-Chloro-6-isobutyl-nicotinic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isobutyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-6-methyl-nicotinic acid methyl ester

- 2-Chloro-6-ethyl-nicotinic acid methyl ester

- 2-Chloro-6-propyl-nicotinic acid methyl ester

Uniqueness

2-Chloro-6-isobutyl-nicotinic acid methyl ester is unique due to the presence of the isobutyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Chloro-6-isobutyl-nicotinic acid methyl ester (CIBNME) is a derivative of nicotinic acid, characterized by a chloro substituent at the 2-position and an isobutyl group at the 6-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including enzyme modulation and receptor interactions. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C12H14ClNO2

- Molecular Weight : 227.69 g/mol

- Structure : The compound's structure includes a pyridine ring with specific substituents that influence its biological interactions.

Biological Activity Overview

Research indicates that CIBNME exhibits significant biological activities through various mechanisms:

- Enzyme Inhibition : CIBNME has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with nicotinamidases, which are enzymes that hydrolyze nicotinamide to nicotinic acid, impacting nicotinamide metabolism in organisms .

- Receptor Binding : The compound may bind to specific receptors, influencing physiological responses. Its structural similarity to other nicotinic acid derivatives suggests potential interactions with nicotinic acetylcholine receptors, although specific binding studies are still needed .

- Vasodilatory Effects : Similar compounds like methyl nicotinate have demonstrated vasodilatory effects through the release of prostaglandins, which may also apply to CIBNME. This effect could be beneficial in treating conditions related to poor blood circulation .

The mechanisms through which CIBNME exerts its biological effects include:

- Hydrolysis : As an ester, CIBNME is susceptible to hydrolysis, leading to the release of nicotinic acid and methanol. This reaction can be catalyzed by various enzymes and conditions .

- Prostaglandin Release : The compound may promote local prostaglandin release, enhancing vasodilation and improving blood flow in treated areas .

Comparative Analysis

A comparison of CIBNME with structurally similar compounds reveals unique features that may contribute to its distinct biological activity:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 2-chloro-5-methylnicotinate | 53277-47-7 | 0.87 | Contains a methyl group at the 5-position |

| Methyl 2-chloro-6-methylnicotinate | 53277-47-7 | 0.88 | Methyl group at the 6-position |

| Ethyl 2-chloropyridine-3-carboxylate | 1452-94-4 | 0.88 | Ethyl instead of methyl group |

| Methyl 2-chloro-5-fluoro-6-methoxynicotinate | 959616-64-9 | 0.83 | Contains a fluorine atom |

The unique placement of the isobutyl group and chloro substituent distinguishes CIBNME from other compounds, potentially influencing its biological activity and applications.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.